molecular formula C9H5Cl2NO2S2 B1452948 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride CAS No. 1305711-66-3

2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride

Cat. No.: B1452948
CAS No.: 1305711-66-3
M. Wt: 294.2 g/mol
InChI Key: UAIHIPQLZGHOAX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a sulfonyl chloride functional group. It is widely used in various chemical reactions and has significant applications in scientific research and industrial processes.

Scientific Research Applications

2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thioamide derivatives under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can be used in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Substituted Thiazoles: Formed through substitution reactions.

    Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.

    Coupled Products: Formed through coupling reactions with other aromatic compounds.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride involves its interaction with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity makes it a valuable tool in biochemical studies and drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride
  • 2-(4-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride
  • 2-(4-Nitrophenyl)-1,3-thiazole-4-sulfonyl chloride

Uniqueness

2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in reactions where selective reactivity is required. Additionally, the thiazole ring provides stability and enhances the compound’s overall reactivity.

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2S2/c10-7-3-1-6(2-4-7)9-12-8(5-15-9)16(11,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIHIPQLZGHOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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